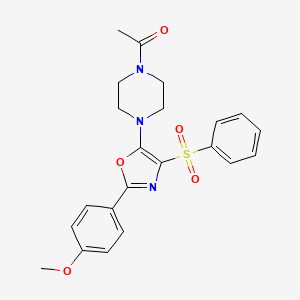

![molecular formula C10H10ClNO5 B2797772 (2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid CAS No. 17447-41-5](/img/structure/B2797772.png)

(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid

Overview

Description

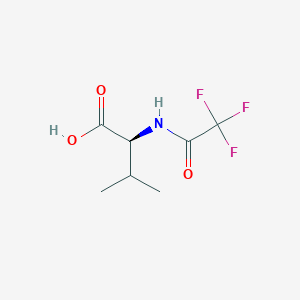

“(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid” is a complex organic compound. It contains a carbamoyl group (NHCOO-) attached to a 2-chlorophenyl group, and a 2,3-dihydroxypropanoic acid group (a derivative of lactic acid). The (2S,3S) prefix indicates the stereochemistry of the molecule, meaning it has two chiral centers at the 2nd and 3rd carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and chiral centers. The exact structure would depend on the stereochemistry at the 2nd and 3rd carbon atoms .Chemical Reactions Analysis

Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling and annulation reaction modes as well as C–H functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Environmental Impact and Degradation

(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid, related to the family of chlorophenols, is significant in environmental chemistry due to its presence and transformation in aquatic environments. Chlorophenols, including compounds similar to the specified acid, have been extensively reviewed for their environmental impact. These compounds exert moderate toxic effects on mammalian and aquatic life. However, their persistence in the environment can vary; they are generally low in the presence of adapted microflora capable of biodegrading these compounds but can become moderate to high depending on environmental conditions. This variability highlights the significance of understanding and managing the environmental fate of such chemicals (Krijgsheld & Gen, 1986).

Toxicology and Human Health Implications

The broader class of chlorophenols and phenoxyacetic acids, to which the specific compound is related, has been investigated for their potential health implications, including links to lymphoma and soft-tissue neoplasms. Studies have evaluated the safety of these compounds, suggesting that while there is evidence for a causal association with non-Hodgkin's lymphomas, the overall potency of these chemicals as carcinogens is likely weak. This reflects the complex balance between their use in various applications and potential health risks (Kelly & Guidotti, 1989).

Advances in Toxicology Research

Research advancements have provided insights into the specific characteristics of toxicity and mutagenicity of related compounds, emphasizing the importance of molecular biology in understanding these effects. Such studies underline the need for ongoing research to assess exposure and potential health impacts in humans and other vertebrates, focusing on gene expression and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Pharmacological Perspectives

From a pharmacological viewpoint, chlorogenic acid (CGA), a compound structurally related to (2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid, has been recognized for its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. The potential of CGA and similar phenolic compounds in treating disorders like hepatic steatosis, cardiovascular disease, and diabetes highlights the intersection of natural product chemistry with therapeutic applications, demonstrating the relevance of these compounds beyond their environmental impact (Naveed et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be a fire hazard. It’s also possible that it could be harmful or toxic if ingested, inhaled, or if it comes into contact with skin .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential pharmaceutical, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a potential industrial chemical, future research could involve optimizing its synthesis and studying its properties .

properties

IUPAC Name |

(2S,3S)-4-(2-chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c11-5-3-1-2-4-6(5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYXHPJKEKGNAG-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid | |

CAS RN |

17447-41-5 | |

| Record name | (2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)

![2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2797696.png)

![Ethyl 2-[(3-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2797700.png)

![2-[(2-methylphenoxy)methyl]-4,6-di(1H-pyrrol-1-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2797708.png)

![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2797709.png)

![(6-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797710.png)